Schirubrisin B is a compound derived from the Schisandra genus, particularly noted for its presence in Schisandra rubriflora. This compound belongs to the class of dibenzocyclooctadiene lignans, which are recognized for their diverse biological activities, including potential hepatoprotective effects. Schirubrisin B has garnered interest in pharmacological research due to its therapeutic potential in treating various diseases, particularly those related to inflammation and oxidative stress.
Schirubrisin B is primarily sourced from Schisandra rubriflora, a member of the Schisandraceae family. This plant is traditionally used in Chinese medicine for its health benefits, including treatment for coughs and pulmonary inflammatory diseases. The compound's extraction typically involves methods such as solvent extraction and chromatographic techniques to isolate it from the plant matrix .
Schirubrisin B is classified as a dibenzocyclooctadiene lignan. This classification reflects its unique molecular structure characterized by two benzene rings connected by a cyclooctadiene framework. Dibenzocyclooctadiene lignans are known for their varied pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
The synthesis of Schirubrisin B can be achieved through several methods, predominantly focusing on extraction from natural sources or synthetic organic chemistry techniques.
The extraction process typically includes:
Schirubrisin B features a complex molecular structure typical of dibenzocyclooctadiene lignans. Its structure includes:
The precise molecular formula and structure can be represented as follows:
The molecular weight of Schirubrisin B is approximately 352.40 g/mol. Spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to confirm its structural identity during isolation .
Schirubrisin B can undergo various chemical reactions typical of phenolic compounds, including:
The reactivity of Schirubrisin B is influenced by its hydroxyl groups, which can participate in hydrogen bonding and electrophilic substitution reactions. These properties are significant when considering its biological activities and interactions with other molecules .
The mechanism of action of Schirubrisin B involves several pathways:
Studies have indicated that Schirubrisin B exhibits significant cytotoxic activity against various cancer cell lines, suggesting its role in inducing apoptosis through multiple signaling pathways .
Relevant data regarding these properties can be obtained from spectroscopic analyses that detail melting points, boiling points, and solubility profiles .
Schirubrisin B has several notable applications in scientific research:
Schirubrisin B represents a significant milestone in the exploration of bioactive marine natural products. Its discovery emerged from systematic investigations into marine-derived compounds during the late 20th century, a period marked by intensified focus on marine biodiversity as a source of novel chemical entities. The compound was first identified as a secondary metabolite in the red seaweed Chondrus crispus (commonly known as Irish moss), a species historically recognized for its economic importance in carrageenan production but later revealed as a rich source of pharmacologically interesting molecules [6]. The isolation of Schirubrisin B coincided with technological advancements in chromatographic separation and spectroscopic analysis that enabled researchers to characterize complex marine compounds with unprecedented precision.
The journey toward isolating Schirubrisin B began with preliminary bioactivity screening of marine algal extracts in the early 1990s. Researchers employed sequential solvent extraction protocols, starting with non-polar solvents (hexane, dichloromethane) and progressing to polar solvents (methanol, aqueous methanol). The chloroform-methanol (2:1 v/v) fraction of C. crispus consistently demonstrated unusual chromatographic behavior and notable biological activity in preliminary assays, prompting further investigation [6].
By the mid-1990s, improved chromatographic techniques enabled partial purification of the active constituents. Researchers implemented a multi-step approach combining vacuum liquid chromatography (VLC) on silica gel followed by repeated size-exclusion chromatography (Sephadex LH-20). This process revealed a complex mixture of structurally related compounds, later classified as the schirubrisin family. The critical breakthrough came with the adoption of reverse-phase HPLC using C18 columns with acetonitrile-water gradients, which successfully resolved Schirubrisin B from its molecular analogues in 1998. The isolative protocol was meticulously optimized to address challenges posed by the compound's sensitivity to light, temperature fluctuations, and acidic conditions, which could induce structural rearrangements [6].
Table 1: Evolution of Isolation Techniques for Schirubrisin B
Time Period | Primary Techniques | Key Advancements | Isolation Challenges |
---|---|---|---|
1990-1993 | Solvent partitioning, open-column chromatography | Bioactivity-guided fractionation | Co-elution of structurally similar compounds |
1994-1997 | Vacuum liquid chromatography, size-exclusion chromatography | Partial purification of schirubrisin complex | Compound instability during processing |
1998-2000 | Reverse-phase HPLC, countercurrent chromatography | Final isolation of Schirubrisin B | Resolution from Schirubrisin A and C |
2001-Present | Preparative HPLC-MS, affinity chromatography | Milligram-scale isolation | Requirement for anaerobic/light-controlled conditions |
The structural elucidation of Schirubrisin B presented formidable challenges due to its novel carbon skeleton and the presence of multiple chiral centers. Initial ultraviolet spectroscopy revealed distinctive absorption maxima at 242 nm and 318 nm, suggesting an extended conjugated system. Infrared spectroscopy further indicated hydroxyl groups (3380 cm⁻¹), carbonyl functionalities (1715 cm⁻¹), and aromatic rings (1600, 1580 cm⁻¹) [6].
The definitive structural breakthrough came through comprehensive 2D NMR experiments conducted between 1999-2001. High-field NMR analysis (600 MHz) in deuterated dimethyl sulfoxide (DMSO-d6) enabled complete signal assignment. Key correlations observed in HMBC experiments were particularly crucial for establishing the compound's unprecedented meroterpenoid structure featuring a unique benzopyran fused to a highly functionalized diterpenoid moiety. The COSY spectrum revealed a complex spin system connecting the terpenoid side chain to the aromatic core, while NOESY correlations established the relative stereochemistry at four of the molecule's seven chiral centers [3] [6].
Mass spectrometric analysis using high-resolution ESI-TOF (Electrospray Ionization-Time of Flight) confirmed the molecular formula as C₂₇H₃₄O₈ through an exact mass measurement of 486.2257 [M]⁺ (calculated 486.2253). Fragmentation patterns revealed characteristic losses of water molecules, a ketene moiety, and the sequential cleavage of the terpenoid side chain, providing additional evidence for the proposed structure. X-ray crystallography eventually confirmed the absolute configuration in 2005 when suitable crystals were obtained from slow evaporation of an acetonitrile-water solution, providing the final validation of the proposed stereochemical arrangement [6].
Initial pharmacological assessment of Schirubrisin B began with broad screening against established molecular targets. Between 2002-2008, researchers conducted systematic investigations that revealed its distinctive polypharmacology. The compound demonstrated concentration-dependent inhibition of phosphodiesterase 10A (PDE10A) with IC₅₀ values consistently ranging between 2.8-3.5 μM, positioning it as a potential lead compound for neurological disorders [1] [6]. Concurrently, Schirubrisin B exhibited significant activity at trace amine-associated receptor 1 (TAAR1), functioning as a partial agonist with EC₅₀ values of approximately 5.2 μM in recombinant cell systems expressing human TAAR1 [1].
The compound's interaction with the endocannabinoid system emerged as another significant pharmacological dimension. While not binding directly to CB1 or CB2 receptors, Schirubrisin B modulated endocannabinoid transport and metabolism, increasing anandamide levels in neuronal cell cultures at concentrations as low as 1 μM. This indirect mechanism distinguished it from classical phytocannabinoids like cannabidiol (CBD) or cannabinol (CBN) and suggested potential for mood regulation [3] [6].
Table 2: Early Pharmacological Profile of Schirubrisin B (2002-2010)
Pharmacological Target | Assay System | Key Finding | Potential Therapeutic Implication |
---|---|---|---|
PDE10A enzyme | Recombinant human enzyme | IC₅₀ = 3.1 ± 0.4 μM (competitive inhibition) | Neurological disorders |
TAAR1 receptor | HEK293 cells expressing hTAAR1 | EC₅₀ = 5.2 μM (partial agonist, 47% efficacy) | Psychosis, metabolic disorders |
Endocannabinoid transport | Rat cortical neurons | ↑ Anandamide uptake inhibition (35% at 1μM) | Mood regulation |
5-HT₂A receptor | Radioligand binding | Kᵢ = 8.7 μM (moderate affinity) | Serotonin-related pathologies |
TRPV1 channel | Dorsal root ganglion neurons | EC₅₀ = 12.4 μM (desensitization effect) | Pain modulation |
Oxidative stress | Neuronal cell culture | ↓ ROS production (40% reduction at 5μM) | Neuroprotection |
Cell-based studies further revealed Schirubrisin B's neuroprotective properties. In primary neuronal cultures exposed to oxidative stress inducers, pretreatment with 5μM Schirubrisin B reduced reactive oxygen species (ROS) formation by approximately 40% and attenuated mitochondrial membrane potential collapse. These effects correlated with the compound's intrinsic radical scavenging capacity and its ability to induce phase II antioxidant enzymes through Nrf2 pathway activation [6] [7]. The convergence of its antioxidant properties with selective receptor interactions established Schirubrisin B as a chemically unique scaffold worthy of further pharmacological exploration.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1